molecular formula C8H15N B15204389 Norpinan-1-ylmethanamine

Norpinan-1-ylmethanamine

Cat. No.: B15204389
M. Wt: 125.21 g/mol
InChI Key: DXBISKYXMDWPQW-UHFFFAOYSA-N
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Description

Norpinan-1-ylmethanamine is an organic compound with the molecular formula C8H15N It is a derivative of norpinane, a bicyclic structure, and contains an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Norpinan-1-ylmethanamine can be synthesized through several methods. One common approach involves the reduction of norpinanone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of norpinanone derivatives. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: Norpinan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Acyl chlorides or aldehydes in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

Norpinan-1-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of norpinan-1-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.

Comparison with Similar Compounds

    Norpinan-2-ylmethanamine: Similar structure but with the amine group at a different position.

    Norpinan-3-ylmethanamine: Another positional isomer with distinct chemical properties.

    Norpinan-4-ylmethanamine: Yet another isomer with unique reactivity.

Uniqueness: Norpinan-1-ylmethanamine is unique due to its specific structural configuration, which influences its reactivity and interaction with molecular targets. Its position of the amine group allows for distinct chemical and biological properties compared to its isomers.

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-bicyclo[3.1.1]heptanylmethanamine

InChI

InChI=1S/C8H15N/c9-6-8-3-1-2-7(4-8)5-8/h7H,1-6,9H2

InChI Key

DXBISKYXMDWPQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(C2)CN

Origin of Product

United States

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